molecular formula C22H16ClN5O2S B3007931 N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-40-7

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3007931
CAS No.: 866811-40-7
M. Wt: 449.91
InChI Key: LKKLIVMOJCICIP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include:

  • Position 3: A phenylsulfonyl group (C₆H₅SO₂), which enhances electron-withdrawing properties and modulates solubility.
  • Position 5: A substituted aromatic amine (N-(3-chloro-4-methylphenyl)), contributing steric bulk and lipophilicity.
  • Molecular formula: Estimated as C₂₄H₁₉ClN₅O₂S (based on structural analogs) with a molecular weight of ~494.0 g/mol.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-11-12-15(13-18(14)23)24-20-17-9-5-6-10-19(17)28-21(25-20)22(26-27-28)31(29,30)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKLIVMOJCICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives and features a triazole moiety. Its chemical structure can be represented as follows:

C19H16ClN5O2S\text{C}_{19}\text{H}_{16}\text{ClN}_5\text{O}_2\text{S}

This structure is key to understanding its biological interactions and efficacy.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives against several cancer cell lines. The compound exhibits significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
This compoundHCT-1166.29
HepG22.44
MCF-710.25

These results demonstrate that the compound is particularly potent against HCT-116 and HepG2 cell lines, suggesting a strong potential for anticancer applications .

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II). The substitution patterns on the quinazoline scaffold significantly influence its binding affinity and cytotoxicity:

  • Intercalation : The triazole ring enhances DNA binding by fitting into the minor groove.
  • Topo II Inhibition : The compound exhibits inhibitory effects on Topo II with an IC50 value of 15.16 μM, indicating a dual mechanism involving both DNA intercalation and enzyme inhibition .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the quinazoline core can enhance or diminish biological activity. For instance:

  • Substituents : The presence of bulky groups adversely affects cytotoxicity; however, specific substitutions like trifluoromethyl groups improve potency due to enhanced lipophilicity and hydrogen bonding capabilities .
  • Amine Variants : Different amines attached to the triazole influence activity; propylamine showed superior cytotoxicity compared to other amines .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental setups:

  • In vitro Studies : In a study assessing multiple quinazoline derivatives, this compound was one of the most effective compounds tested against HCT-116 cells .
  • Molecular Docking : Molecular docking simulations confirmed that the compound binds effectively to target enzymes involved in cancer progression, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison with structurally related analogs:

Substituent Variations on the Aromatic Amine

Compound Name Amine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-Chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Chloro-4-methylphenyl ~494.0 Not explicitly reported; inferred structural relevance to kinase targets. N/A
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Isopropylphenyl 477.97 Higher lipophilicity (logP ~5.2) due to isopropyl group; no activity reported.
N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-triazoloquinazolin-5-amine 4-Chloro-2-methoxy-5-methylphenyl 494.0 Enhanced solubility from methoxy group; potential kinase inhibition.
3-(4-Chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Pentyl 365.9 Reduced steric hindrance; unknown activity.

Variations in the Sulfonyl Group

Compound Name Sulfonyl Group Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-Chloro-4-methylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine Phenylsulfonyl ~494.0 Moderate electron-withdrawing effect; standard in kinase inhibitor scaffolds. N/A
3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-methylbenzyl)triazoloquinazolin-5-amine 2,5-Dimethylphenylsulfonyl 467.6 Increased steric bulk; potential selectivity for CNS targets.
3-(3,4-Dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)triazoloquinazolin-5-amine 3,4-Dimethylphenylsulfonyl 494.0 Enhanced metabolic stability; no explicit activity data.

Core Heterocycle Modifications

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-Chloro-4-methylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline ~494.0 Lower activity compared to thieno-fused analogs in anticancer screens.
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1,2,4]Triazolo[1,5-a]pyrimidine 366.8 Anti-tubercular activity (MIC = 0.5 µg/mL); pyrimidine core improves solubility.
3-(Phenylsulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidines Thieno-fused triazolopyrimidine ~400.0 Potent 5-HT₆ receptor antagonists (IC₅₀ < 10 nM); superior to aryl-fused analogs.

Key Research Findings

Activity Trends: Thieno-fused triazolopyrimidines (e.g., 3-(phenylsulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidines) demonstrate higher anticancer and receptor-binding activity than aryl-fused triazoloquinazolines due to improved π-π stacking and metabolic stability .

Solubility Modulation : Methoxy and pyridinyl substituents (e.g., in triazolopyrimidine 60 ) enhance aqueous solubility, critical for bioavailability in anti-tubercular agents .

Steric Effects : Bulky sulfonyl groups (e.g., 2,5-dimethylphenylsulfonyl) reduce off-target interactions but may limit blood-brain barrier penetration .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C)
N-(3-Chloro-4-methylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine C₂₄H₁₉ClN₅O₂S ~494.0 5.8* N/A
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine C₂₄H₂₀ClN₅O₂S 477.97 5.2 N/A
N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)triazoloquinazolin-5-amine C₂₄H₂₀ClN₅O₃S 494.0 4.9 N/A

*Estimated using ChemDraw.

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